molecular formula C11H7ClN4 B8340262 3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine

3-(6-Chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine

Cat. No. B8340262
M. Wt: 230.65 g/mol
InChI Key: WZOZIYKAFBBGRZ-UHFFFAOYSA-N
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Patent
US08124764B2

Procedure details

To a solution of 3-bromo-imidazo[1,2-a]pyridine (1 g, 5.1 mmol) in dry THF (25 mL) under N2 at −78° C. was added n-BuLi (1.6 M in hexanes, 3.8 mL, 6.12 mmol) and the reaction mixture was stirred at that temperature for 1 hour. Then freshly dried zinc bromide (1.7 g, 7.65 mmol) in dry THF (15 mL) was added slowly and the reaction mixture was slowly warmed up to room temperature and 4,6-dichloro-pyrimidine (760 mg, 5.1 mmol) and Pd(PPh3)4 (294 mg, 0.26 mmol) was added. After 16 hours at 75° C., the reaction mixture was then concentrated and directly purified by flash chromatography (SiO2, 95:5:0.5/EtOAc:MeOH:TEA) to give 3-(6-chloro-pyrimidin-4-yl)-imidazo[1,2-a]pyridine (Int-1). MS found for C11H7ClN4 as (M+H)+ 231.45. To a solution of Int-1 (100 mg, 0.44 mmol), 4-amino-benzoic acid (72 mg, 0.52 mmol) in dioxane (3 mL) and 2-PrOH (0.5 mL), p-TSA (83 mg, 0.44 mmol) was added and heated in a microwave (Emry's Optimizer) at 130° C. After 20 minutes, the resulting solid was filtered and washed with ether and dried to give 4-(6-imidazo[1,2-a]pyridin-3-yl-pyrimidin-4-ylamino)-benzoic acid (Int-2). MS found for C18H13N5O2 (m/z): 332.39 [M++1]. To Int-2 (75 mg, 0.23 mmol) in DMF (4 mL), was added HATU (129 mg, 0.34 mmol), 1,2-phenylenediamine (49 mg, 0.45 mmol) and DIPEA (0.12 mL, 0.68 mmol) and stirred at room temperature for 45 minutes. The reaction mixture was diluted with water and acetonitrile and directly purified by preparative HPLC affording the title compound as tan solid, after lyophilization. MS found for C24H19N7O as (M+H)+ 422.09. 1H NMR (400 MHz, dmso-d6): δ 9.89 (d, J=6.8 Hz, 1H); 8.71 (s, 1H); 8.19 (s, 1H); 7.92 (d, J=8.8 Hz, 2H); 7.80 (d, J=8.8 Hz, 2H); 7.61 (d, J=9.2 Hz, 1H); 7.42 (t, J=7.6 Hz, 1H); 7.13-6.97 (m, 4H); 6.83 (d, J=7.2 Hz, 1H); 6.69 (t, J=7.6 Hz, 1H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
760 mg
Type
reactant
Reaction Step Two
Quantity
294 mg
Type
catalyst
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Quantity
1.7 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[N:6]2[CH:7]=[CH:8][CH:9]=[CH:10][C:5]2=[N:4][CH:3]=1.[Li]CCCC.[Cl:16][C:17]1[CH:22]=[C:21](Cl)[N:20]=[CH:19][N:18]=1>C1COCC1.[Br-].[Zn+2].[Br-].C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[Cl:16][C:17]1[N:18]=[CH:19][N:20]=[C:21]([C:2]2[N:6]3[CH:7]=[CH:8][CH:9]=[CH:10][C:5]3=[N:4][CH:3]=2)[CH:22]=1 |f:4.5.6,^1:35,37,56,75|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CN=C2N1C=CC=C2
Name
Quantity
3.8 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
760 mg
Type
reactant
Smiles
ClC1=NC=NC(=C1)Cl
Name
Quantity
294 mg
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
1.7 g
Type
catalyst
Smiles
[Br-].[Zn+2].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at that temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
After 16 hours at 75° C.
Duration
16 h
CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
directly purified by flash chromatography (SiO2, 95:5:0.5/EtOAc:MeOH:TEA)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=CC(=NC=N1)C1=CN=C2N1C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.